molecular formula C19H16N2O B6292619 (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole CAS No. 2058236-52-3

(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No.: B6292619
CAS No.: 2058236-52-3
M. Wt: 288.3 g/mol
InChI Key: XZIVMSMUJWFAHH-INIZCTEOSA-N
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Description

(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent at the 4-position and an isoquinoline moiety at the 2-position of the oxazoline ring. This compound is widely utilized in asymmetric catalysis, particularly as a ligand in transition-metal-catalyzed reactions, due to its ability to induce high enantioselectivity. It is commercially available with high purity (97%) and enantiomeric excess (ee: 98%), as noted in product listings from suppliers like Thermo Scientific (CAS: 2058236-52-3). The oxazoline core provides rigidity and chelating properties, while the benzyl and isoquinoline groups influence steric and electronic environments, tailoring its catalytic performance.

Properties

IUPAC Name

(4S)-4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIVMSMUJWFAHH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with isoquinoline derivatives in the presence of an oxidizing agent to form the oxazole ring . The reaction conditions often require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Variation at the 4-Position

  • However, this modification may reduce solubility in polar solvents.
  • (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole: The isopropyl group offers intermediate steric bulk compared to benzyl and tert-butyl substituents. This compound demonstrated an 86% yield in synthesis, suggesting favorable reactivity under specific conditions.
  • (S)-4-Phenyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole: A phenyl group at the 4-position provides π-π stacking interactions, which can stabilize transition states in aromatic substrate transformations.

Variation at the 2-Position

  • However, pyridine-based ligands are often more synthetically accessible.
  • (S)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole: The phenanthroline moiety introduces additional nitrogen donor sites, enabling multidentate coordination to metals. This structural feature is advantageous in redox-active catalytic systems.

Catalytic Performance

Enantioselectivity in Asymmetric Allylation

  • (S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole: Achieves >90% ee in copper-catalyzed allylic alkylations, attributed to the isoquinoline’s planar aromatic system stabilizing transition states.
  • (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole : Shows moderate ee (75–80%) in similar reactions, likely due to reduced steric shielding from the tert-butyl group.

Stability and Reactivity

  • Benzyl-substituted derivatives exhibit superior thermal stability compared to alkyl-substituted analogs (e.g., isopropyl), as evidenced by decomposition temperatures >200°C.
  • Isoquinoline-containing ligands demonstrate higher resistance to oxidation than pyridine-based counterparts, making them suitable for aerobic catalytic conditions.

Commercial Availability and Cost

  • This compound: Priced at ~¥2,161/100 mg (97% purity), reflecting its specialized synthetic route.
  • (S)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole : Lower cost (¥414/100 mg) due to simpler substituents and scalable synthesis.

Biological Activity

(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring fused with an isoquinoline moiety, which contributes to its biological properties. Its molecular formula is C19H18N2OC_{19}H_{18}N_{2}O with a molecular weight of 302.36 g/mol. The compound is characterized by its chiral center, which can influence its pharmacological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) which are crucial for drug metabolism .
  • Receptor Modulation : It interacts with receptors that play significant roles in neurological functions and cancer progression. Preliminary studies suggest it may modulate neurotransmitter systems and exhibit anticancer properties by affecting cell signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase. This was confirmed through flow cytometry assays that indicated increased sub-G1 populations in treated cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 1 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the efficacy of this compound in vivo using mouse models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent against malignancies .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance published in early 2024, researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation in resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance .

Data Summary Table

Biological ActivityObservationsReferences
Anticancer IC50 values < 10 µM; apoptosis induction
Antimicrobial MIC values 0.1 - 1 µg/mL against various pathogens
Enzyme Inhibition Inhibits CYP1A2, CYP2C19, CYP2D6

Q & A

Basic Question: What are the optimal synthetic routes for (S)-4-benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, and how can yield be maximized?

Answer:
The synthesis of this chiral oxazoline derivative typically involves a three-step enantioselective process starting from (S)-(+)-2-phenylglycinol. Key steps include:

Condensation : Reacting the chiral amino alcohol with a benzyl-substituted aldehyde to form an intermediate imine.

Cyclization : Using a dehydrating agent (e.g., Burgess reagent) to form the oxazoline ring.

Functionalization : Introducing the isoquinoline moiety via palladium-catalyzed cross-coupling or nucleophilic substitution.
Yields exceeding 83–94% are achievable with strict temperature control (0–5°C during cyclization) and anhydrous conditions . Polarimetry and spectroscopic methods (IR, NMR, GC-MS) are critical for verifying enantiomeric purity (>99%) .

Basic Question: What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

Answer:

  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., 98% ee as reported in chiral syntheses) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify benzyl, isoquinoline, and oxazoline proton environments. Key signals include δ 4.5–5.5 ppm (oxazoline CH2_2) and aromatic protons from isoquinoline (δ 7.5–9.0 ppm) .
  • GC-MS : Validates molecular weight (MW 306.28) and detects impurities .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation; the compound may emit toxic fumes upon decomposition .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Question: How does the enantiomeric configuration ((S)-vs. (R)-) influence catalytic activity in asymmetric reactions?

Answer:
The (S)-enantiomer’s oxazoline ring acts as a chiral ligand in asymmetric catalysis, coordinating to metals like palladium or ruthenium. For example:

  • In C–H activation reactions, the (S)-configuration induces steric effects that favor specific transition states, achieving >90% enantioselectivity in α-arylation of ketones .
  • Contrast with (R)-isomers: Studies on analogous compounds show reversed stereochemical outcomes, highlighting the need for rigorous enantiomeric purity control during synthesis .

Advanced Question: What experimental strategies mitigate instability under acidic or oxidizing conditions?

Answer:

  • pH Control : Avoid strong acids (e.g., HCl) and bases; the oxazoline ring hydrolyzes at pH < 2 or > 10 .
  • Redox Compatibility : Use non-oxidizing solvents (e.g., dichloromethane) instead of DMSO or DMF, which may induce decomposition .
  • Stabilizers : Add radical scavengers (e.g., BHT) during reactions involving peroxides or high temperatures .

Advanced Question: How can researchers address gaps in toxicological and ecological data for this compound?

Answer:

  • In Silico Modeling : Tools like ECOSAR predict acute aquatic toxicity (e.g., LC50_{50} for fish) based on structural analogs .
  • Microscale Testing : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity using milligram quantities .
  • Containment Protocols : Follow SDS guidelines (e.g., sand adsorption for spills) to minimize environmental release until data is available .

Advanced Question: What mechanistic insights explain its role in photoredox catalysis?

Answer:
The isoquinoline moiety acts as a redox-active ligand, facilitating single-electron transfer (SET) processes. For example:

  • In visible-light-driven C–N coupling, the ligand stabilizes Pd0^0/PdII^{II} intermediates, reducing activation energy by 15–20 kJ/mol .
  • Transient absorption spectroscopy reveals ligand-to-metal charge transfer (LMCT) states, critical for photocatalytic cycles .

Advanced Question: How do substituents on the benzyl group affect reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl substituents increase oxidative stability but reduce catalytic turnover rates by 30–40% .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance ligand electron density, improving metal coordination efficiency in Suzuki-Miyaura reactions .
  • Steric Effects : Bulky tert-butyl groups lower reactivity in crowded catalytic environments but improve enantioselectivity in asymmetric allylic alkylation .

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